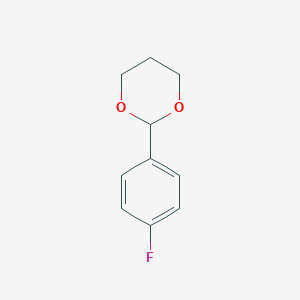

2-(4-Fluorophenyl)-1,3-dioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

185246-53-1 |

|---|---|

Molecular Formula |

C10H11FO2 |

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1,3-dioxane |

InChI |

InChI=1S/C10H11FO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |

InChI Key |

WCVRMVICELFYCB-UHFFFAOYSA-N |

SMILES |

C1COC(OC1)C2=CC=C(C=C2)F |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)F |

Synonyms |

1,3-Dioxane,2-(4-fluorophenyl)-(9CI) |

Origin of Product |

United States |

Significance of 1,3 Dioxane Derivatives in Contemporary Chemical Research

The 1,3-dioxane (B1201747) ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a recurring motif in organic chemistry. thieme-connect.dethieme-connect.de Derivatives of this structure are significant not only for their presence in various natural products but also for their wide-ranging applications in synthesis and medicinal chemistry. thieme-connect.deontosight.ai

One of the most fundamental and enduring roles of 1,3-dioxanes in chemical research is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.dewikipedia.orgtotal-synthesis.comorganic-chemistry.org The formation of a 1,3-dioxane, a type of cyclic acetal (B89532), renders the carbonyl group unreactive to a variety of reagents, particularly nucleophiles and bases. total-synthesis.comorganic-chemistry.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl functionality. thieme-connect.de The protection is readily achieved by reacting the carbonyl compound with a 1,3-diol, such as 1,3-propanediol (B51772), under acidic conditions, and can be reversed under aqueous acidic conditions, regenerating the original carbonyl and diol. wikipedia.orgorganic-chemistry.org

Beyond their use in protection chemistry, chiral 1,3-dioxanes have been employed as chiral auxiliaries . thieme-connect.desfu.ca By attaching a chiral, non-racemic 1,3-dioxane to a molecule, chemists can influence the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one enantiomer or diastereomer over another. thieme-connect.desfu.ca This strategy is a cornerstone of asymmetric synthesis, which is critical for the production of enantiomerically pure pharmaceuticals.

Furthermore, the 1,3-dioxane scaffold itself is a component of numerous biologically active compounds and natural products. thieme-connect.deresearchgate.net Its derivatives have been investigated for a range of pharmacological activities, including analgesic, antibacterial, and anti-cancer properties. acs.orgnih.govnih.gov For instance, certain 1,3-dioxane derivatives have been identified as novel bacterial topoisomerase inhibitors and as modulators of multidrug resistance in cancer cells. nih.govnih.govresearchgate.net This inherent bioactivity makes the 1,3-dioxane ring system an attractive scaffold for the design and synthesis of new therapeutic agents.

Rationale for Investigating Fluorinated 1,3 Dioxanes

Established Synthetic Routes for 1,3-Dioxane Formation

The formation of the 1,3-dioxane ring is a cornerstone of organic synthesis, primarily achieved through the reaction of a carbonyl compound with a 1,3-diol.

Acid-Catalyzed Acetalization and Ketalization Protocols

The most traditional and widely employed method for synthesizing 2-aryl-1,3-dioxanes, including this compound, is the acid-catalyzed acetalization of the corresponding aldehyde with 1,3-propanediol (B51772). figshare.comthieme-connect.deorganic-chemistry.org This reversible reaction necessitates the removal of water to drive the equilibrium towards the product. organic-chemistry.org

The synthesis of 4-(4-fluorophenyl)-1,3-dioxane, a positional isomer or synonym of the target compound, has been reported via the condensation of 4-fluorobenzaldehyde (B137897) with 1,3-propanediol. figshare.com The reaction yields a colorless crystalline solid with a melting point of 77-79 °C. figshare.com A variety of Brønsted and Lewis acids can be utilized to catalyze this transformation, with common examples including p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and zirconium tetrachloride (ZrCl₄). organic-chemistry.org Water removal is typically accomplished by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents like molecular sieves. organic-chemistry.org

| Catalyst Type | Reactants | Solvent | Conditions | Yield (%) | Reference |

| p-Toluenesulfonic acid | 4-Fluorobenzaldehyde, 1,3-Propanediol | Toluene (B28343) | Reflux with Dean-Stark | Not specified | figshare.com |

| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds, 1,3-Propanediol | Not specified | Mild conditions | High | organic-chemistry.org |

| N-bromosuccinimide (NBS) | Carbonyl compounds, 1,3-Propanediol, Ethyl orthoformate | Not specified | Mild conditions | High | organic-chemistry.org |

| Iodine (I₂) | Carbonyl compounds, 1,3-bis(trimethylsiloxy)propane | Aprotic, neutral | Not specified | High | organic-chemistry.org |

Table 1: Examples of Acid-Catalyzed Acetalization for 1,3-Dioxane Synthesis

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and have been applied to the synthesis of 1,3-dioxane derivatives. These reactions often involve the in-situ formation of intermediates that subsequently cyclize. For instance, the Yonemitsu reaction, a three-component reaction of an aldehyde, indole, and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), yields 5-[(indole-3-yl)-arylmethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. researchgate.net While not directly producing 2-aryl-1,3-dioxanes, these methods highlight the utility of MCRs in constructing highly functionalized dioxane systems.

Another example involves the palladium-catalyzed three-component reaction of aryl halides, isocyanides, and diamines to produce 2-aryl-2-imidazolines. acs.org By analogy, a similar strategy could be envisioned for the synthesis of 2-aryl-1,3-dioxanes by replacing the diamine with a 1,3-diol, although specific examples for this compound are not prevalent in the literature. The reaction of 4-fluorobenzaldehyde with β-ketonitriles and secondary cyclic amines represents another three-component condensation, proceeding via a Knoevenagel condensation followed by aromatic nucleophilic substitution. mdpi.com

| Reaction Type | Reactants | Catalyst | Solvent | Product Type | Yield (%) | Reference |

| Yonemitsu Reaction | Aldehyde, Indole, Meldrum's acid | Water (promoter) | Melt | 5-[(Indole-3-yl)-arylmethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | 55-94 | researchgate.net |

| Knoevenagel/Michael Addition | Aromatic aldehydes, 1,3-Dioxane-4,6-dione | Gluconic acid aqueous solution | GAAS | 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) | Good to high | clockss.org |

| Three-component condensation | β-Ketonitriles, 4-Fluorobenzaldehyde, Secondary cyclic amines | None | Acetonitrile | α-Arylidenenitriles | 63-75 | mdpi.com |

Table 2: Examples of Multi-Component Reactions for 1,3-Dioxane Derivatives

Stereoselective Synthesis Strategies for 1,3-Dioxane Derivatives

Controlling the stereochemistry of the 1,3-dioxane ring is crucial, particularly when multiple chiral centers are present. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Tandem Reaction Sequences (e.g., Olefin Cross-Metathesis, Hemiacetalization, Oxa-Michael Addition)

Tandem reactions provide a powerful tool for the efficient and stereoselective construction of complex molecules from simple precursors in a single operation. A notable example is the tandem bis-aldol reaction of ketones with paraformaldehyde, catalyzed by polystyrenesulfonic acid in an aqueous medium, which delivers 1,3-dioxanes in high yields. nih.govacs.org This one-pot, microwave-assisted protocol is environmentally friendly and operationally simple. nih.govacs.org

Another elegant tandem sequence involves an olefin cross-metathesis, hemiacetalization, and intramolecular oxa-Michael addition to furnish syn-1,3-dioxane derivatives with good to excellent yields and high diastereoselectivity. researchgate.net This approach avoids the isolation of intermediates, streamlining the synthetic process.

| Tandem Reaction Type | Key Steps | Catalyst | Outcome | Reference |

| Bis-Aldol Reaction | Aldol (B89426) condensation of a ketone with paraformaldehyde | Polystyrenesulfonic acid | High yield of 1,3-dioxanes | nih.govacs.org |

| Hemiacetal/Oxa-Conjugate Addition | Bismuth-mediated reaction of δ-hydroxy α,β-unsaturated aldehydes/ketones with alkyl aldehydes | Bismuth(III) nitrate | Highly efficient and stereoselective formation of syn-1,3-dioxanes | researchgate.net |

Table 3: Examples of Tandem Reactions for 1,3-Dioxane Synthesis

Enantioselective and Diastereoselective Control in 1,3-Dioxane Formation

Achieving enantioselective and diastereoselective control in the formation of 1,3-dioxanes is a significant challenge. The desymmetrization of p-quinols using a Brønsted acid-catalyzed acetalization/Michael cascade has been shown to produce 1,3-dioxolanes and 1,3-oxazolidines in high yields and diastereoselectivities. nih.gov The use of a chiral Brønsted acid can induce modest enantioselectivity in the products. nih.gov

For 2,4-disubstituted piperidines, a related heterocyclic system, radical cyclization using tris(trimethylsilyl)silane (B43935) has demonstrated a remarkable enhancement in diastereoselectivity compared to tributyltin hydride, achieving diastereomeric ratios of up to 99:1. researchgate.net Such principles of stereocontrol can be conceptually extended to the synthesis of substituted 1,3-dioxanes. A diastereoselective radical route to 2,4-disubstituted piperidines has been achieved with good yields (60-90%) through the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net

| Method | Key Feature | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Acetalization/Michael Cascade | Desymmetrization of p-quinols | Diphenyl phosphonic acid | High diastereoselectivity | nih.gov |

| Radical Cyclization | Enhanced diastereoselectivity | Tris(trimethylsilyl)silane | up to 99:1 dr | researchgate.net |

Table 4: Strategies for Stereoselective 1,3-Dioxane Synthesis

Fluorination Methodologies in 1,3-Dioxane Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of 1,3-dioxane synthesis, fluorination can be achieved either by using fluorinated building blocks or by direct fluorination of a pre-formed dioxane-containing molecule.

A direct ring fluorination of 3-substituted 5-(1,3-dioxan-2-yl)isoxazoles has been successfully demonstrated using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorinating agent. academie-sciences.fr This method allows for the synthesis of a variety of 4-fluorinated isoxazoles bearing a 1,3-dioxane moiety, with yields of up to 75%. academie-sciences.fr The reaction conditions were optimized, with n-butyllithium as the base in tetrahydrofuran (B95107) at -78 °C. academie-sciences.fr This approach is particularly valuable as it allows for late-stage fluorination of a complex molecule.

| Substrate | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-(1,3-Dioxan-2-yl)-3-phenylisoxazole | N-Fluorobenzenesulfonimide (NFSI) | n-Butyllithium | Tetrahydrofuran | -78 | up to 75 | academie-sciences.fr |

Table 5: Direct Fluorination of a 1,3-Dioxane Containing Substrate

An alternative strategy involves the use of fluorinated starting materials. For example, the synthesis of 2-(4-fluorophenyl)thiophene (B192845) has been achieved from 4-fluorophenylboronic acid. digitellinc.com Similarly, the condensation of 4-fluorobenzaldehyde with 1,3-propanediol directly yields this compound. figshare.com

Direct Ring Fluorination Techniques for Dioxane-Containing Structures

Direct C-H fluorination represents an advanced strategy for introducing fluorine into a molecule at a late stage of a synthetic sequence. This approach is synthetically appealing as it avoids the need to carry a fluorine substituent through multiple reaction steps. However, achieving regioselective fluorination on the phenyl ring of a compound like 2-phenyl-1,3-dioxane (B8809928) is challenging due to the high reactivity of fluorinating agents and the need to control the position of substitution.

Research into analogous structures provides insight into potential methodologies. For instance, the direct fluorination of 5-(1,3-dioxan-2-yl)-3-phenylisoxazole has been successfully demonstrated using electrophilic fluorinating agents. academie-sciences.fracademie-sciences.fr In these studies, N-fluorobenzenesulfonimide (NFSI) was identified as an effective reagent for this transformation. academie-sciences.fracademie-sciences.fr The process typically requires a strong base, such as n-butyllithium (n-BuLi), at low temperatures to deprotonate the target ring, followed by the introduction of the NFSI to install the fluorine atom. academie-sciences.fr

Optimization of such reactions is critical, with factors like the choice of base, solvent, and reaction temperature significantly impacting yield and selectivity. academie-sciences.fr While other electrophilic fluorine sources like Selectfluor® are available, they have been found to be less effective in some contexts. academie-sciences.fr A scale-up experiment on a related fluorination of a 5-(1,3-dioxan-2-yl)-3-phenylisoxazole derivative demonstrated the potential viability of this method for producing larger quantities, yielding the desired product at 61%. academie-sciences.fr These findings suggest that a similar strategy could theoretically be applied to 2-phenyl-1,3-dioxane, although specific conditions would require considerable development and optimization.

Integration of Fluorinated Precursors

The most direct and widely utilized method for synthesizing this compound involves the integration of a precursor that already contains the fluorine atom. This strategy relies on the acid-catalyzed acetalization reaction between a fluorinated aldehyde and a diol. scispace.comprepchem.com Specifically, 4-fluorobenzaldehyde is reacted with propane-1,3-diol to form the target 1,3-dioxane ring structure.

This condensation reaction is typically facilitated by an acid catalyst, which activates the aldehyde carbonyl group toward nucleophilic attack by the diol's hydroxyl groups. A variety of catalysts can be employed, ranging from classic homogeneous acids like p-toluenesulfonic acid (p-TSA) in a solvent such as toluene to more modern, environmentally benign heterogeneous catalysts. scispace.comprepchem.com The reaction is often performed under conditions that remove water as it is formed, such as through the use of a Dean-Stark apparatus, to drive the equilibrium toward the acetal (B89532) product. prepchem.com

Recent advancements have focused on developing greener and more efficient catalytic systems. Solid acid catalysts, for example, offer significant advantages, including simplified work-up procedures, mild reaction conditions, and catalyst reusability. scispace.comresearchgate.net Research has shown that catalysts like silica-supported magnesium hydrogen sulfate (B86663) (Mg(HSO₄)₂/SiO₂) can effectively promote the synthesis of 2-aryl-1,3-dioxanes in high yields under solvent-free conditions at room temperature. scispace.com This approach not only enhances the environmental profile of the synthesis but also often leads to shorter reaction times and higher product purity. scispace.com

The table below summarizes findings for the synthesis of various 2-aryl-1,3-dioxanes using a heterogeneous catalyst system, illustrating the method's applicability to a range of substituted benzaldehydes.

Table 1: Synthesis of 2-Aryl-1,3-Dioxanes using Mg(HSO₄)₂/SiO₂ catalyst under solvent-free conditions at room temperature. Data sourced from a study on green synthesis methodologies. scispace.com

Process Optimization and Scalability Considerations

Optimizing the synthesis of this compound for large-scale production involves considerations of cost, efficiency, safety, and environmental impact. The integration of fluorinated precursors via acetalization is generally the more scalable route compared to direct fluorination, which may require expensive reagents and cryogenic conditions. academie-sciences.fr

A key focus of process optimization is the development of "green" protocols. scispace.comresearchgate.net The use of solvent-free reaction conditions is a significant step in this direction, as it reduces chemical waste and simplifies product isolation. scispace.com Grinding reactants together with a solid catalyst at room temperature is an example of a mechanochemical method that aligns with these principles. scispace.com

The choice of catalyst is paramount for scalability. While traditional homogeneous catalysts like p-TSA are effective, they can be difficult to remove from the reaction mixture and are typically not reusable. prepchem.com Heterogeneous catalysts, such as silica-supported solid acids (e.g., Mg(HSO₄)₂/SiO₂ or MgHPO₄/SiO₂), are highly advantageous for industrial applications. scispace.comresearchgate.net Their benefits include:

High Yields and Shorter Reaction Times: Efficient catalysis can lead to near-quantitative conversion in a shorter period compared to classical methods. scispace.com

Simple Work-Up: The solid catalyst can be easily removed by simple filtration, eliminating the need for aqueous work-ups and extractions. scispace.com

Reusability: The ability to recover and reuse the catalyst for multiple reaction cycles significantly reduces cost and waste. scispace.com

Demonstrating the viability of a process on a larger scale is a critical step. For instance, a successful scale-up was reported for a direct fluorination reaction on a related dioxane-containing molecule, confirming that the laboratory-scale results could be translated to multigram production. academie-sciences.fr Similarly, the scalability of reactions involving 2-aryl-1,3-dithianes, which are sulfur analogs of dioxanes, has been shown to be excellent, with yields remaining high when moving from millimole to multimole scales. nih.gov These examples underscore the importance of validating a synthetic method's robustness for practical, large-scale manufacturing.

Conformational Analysis and Stereochemistry of 2 4 Fluorophenyl 1,3 Dioxane Systems

Ring Conformation Studies of the 1,3-Dioxane (B1201747) Core

Chair Conformation and Deviations from Ideality

The 1,3-dioxane ring, akin to its carbocyclic counterpart cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. This conformation is significantly more stable than alternative forms like the boat or twist-boat. Computational studies on unsubstituted 1,3-dioxane have shown the chair conformer to be more stable than the 2,5-twist conformer by approximately 5.2 kcal/mol.

However, the geometry of the 1,3-dioxane chair is not ideal. The presence of two oxygen atoms in the ring introduces key differences compared to cyclohexane. The shorter length of C-O bonds (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å) leads to a puckering of the C-O-C region and a corresponding flattening of the C-C-C portion of the ring. This distortion results in slightly different dihedral angles and bond angles from an ideal cyclohexane chair. The introduction of a bulky substituent at the C-2 position, such as the 4-fluorophenyl group, can induce further minor deviations in the ring's geometry to alleviate steric strain, though the fundamental chair conformation is retained. These subtle changes can be quantified using Cremer-Pople puckering parameters, which provide a precise description of the ring's shape.

Influence of Substituents on Conformational Equilibria (e.g., Anomeric Effect, A-values)

The stability of a substituted 1,3-dioxane is governed by the energetic cost associated with placing substituents in axial versus equatorial positions. This energetic preference is quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.

For substituents at the C-2 position, the dominant factor is the steric hindrance from 1,3-diaxial interactions between the substituent and the axial protons at C-4 and C-6. Consequently, C-2 substituents strongly favor the equatorial orientation. While a specific A-value for the 4-fluorophenyl group in the 1,3-dioxane system is not extensively documented, the value for a phenyl group in cyclohexane is a useful proxy, estimated to be around 3.0 kcal/mol. This substantial energy penalty for adopting an axial position indicates that 2-(4-fluorophenyl)-1,3-dioxane will exist almost exclusively in the conformation where the aryl group is equatorial.

The anomeric effect, a stereoelectronic phenomenon, can favor an axial orientation for electronegative substituents at the anomeric carbon (C-2) due to a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. rsc.orgfigshare.com However, for 2-aryl substituents, the anomeric effect is generally considered to be weak and is significantly outweighed by the steric preference for the equatorial position. epa.gov Studies on related 2,2-diaryl systems suggest that electrostatic interactions, rather than hyperconjugation, are more influential in determining the conformational behavior. epa.gov

| Substituent | A-value (kcal/mol) in Cyclohexane |

|---|---|

| -H | 0 |

| -CH₃ | 1.7 |

| -C₆H₅ (Phenyl) | ~3.0 |

| -F | 0.24 - 0.35 |

Stereochemical Isomerism in 2-Substituted 1,3-Dioxanes

Axial-Equatorial Preferences of Aryl and Alkyl Groups

As established by the principles of conformational analysis and A-values, both aryl and alkyl groups at the C-2 position of a 1,3-dioxane ring have a strong preference for the equatorial orientation. This preference minimizes the destabilizing 1,3-diaxial interactions with the axial hydrogens on C-4 and C-6.

The conformational equilibrium between the axial and equatorial forms is heavily skewed. For a 2-phenyl group, with an A-value of approximately 3.0 kcal/mol, the population of the axial conformer at room temperature is negligible. The 4-fluorophenyl group is expected to exhibit a nearly identical steric profile to the phenyl group, as the fluorine atom at the para position does not significantly increase the steric bulk around the bond connecting the ring to the C-2 carbon. Therefore, this compound is conformationally "locked," with the 4-fluorophenyl group occupying the equatorial position almost exclusively.

Cis-Trans Isomerism and Stereochemical Assignments

When a 2-substituted 1,3-dioxane contains additional substituents on the ring (e.g., at the C-4 or C-5 positions), cis-trans isomerism becomes possible. The terms cis and trans describe the relative orientation of the substituents. For example, in a 2,4-disubstituted 1,3-dioxane, the cis isomer has both substituents on the same face of the ring (e.g., both equatorial or both axial), while the trans isomer has them on opposite faces (one equatorial, one axial).

Spectroscopic and Diffraction Techniques for Conformational Elucidation

The precise three-dimensional structure of this compound and related systems is determined using a combination of spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying the conformation of molecules in solution. For 1,3-dioxane systems, ¹H NMR provides a wealth of information. The chair conformation is confirmed by observing distinct signals for the axial and equatorial protons. Axial protons are typically shielded (resonate at a lower chemical shift, or upfield) compared to their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) is particularly diagnostic of the dihedral angle between protons, as described by the Karplus equation. Large coupling constants (~10-13 Hz) are characteristic of anti-periplanar relationships, such as those between two adjacent axial protons (Jaa), while smaller couplings (~2-5 Hz) indicate gauche relationships (Jae and Jee). ubc.canih.gov ¹³C NMR can also be used, as the chemical shifts of the ring carbons are sensitive to the conformation and substituent orientation.

| Proton | Typical Orientation | Typical Chemical Shift Range (ppm) | Characteristic Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | Axial | ~4.5 - 5.5 | Typically a singlet or narrow triplet |

| H-4, H-6 | Axial | ~3.6 - 3.9 | ³Jax,ax ≈ 10-13; ³Jax,eq ≈ 2-5 |

| H-4, H-6 | Equatorial | ~4.0 - 4.3 | ³Jeq,ax ≈ 2-5; ³Jeq,eq ≈ 1-3 |

| H-5 | Axial | ~1.3 - 1.7 | ³Jax,ax ≈ 10-13; ³Jax,eq ≈ 2-5 |

| H-5 | Equatorial | ~1.8 - 2.2 | ³Jeq,ax ≈ 2-5; ³Jeq,eq ≈ 1-3 |

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous, high-resolution structural data for molecules in the solid state. mdpi.comresearchgate.net This technique allows for the precise measurement of all bond lengths, bond angles, and torsional angles within the molecule. For a compound like this compound, an X-ray structure would definitively confirm the chair conformation of the dioxane ring, the equatorial position of the 4-fluorophenyl substituent, and provide precise values for ring puckering and any minor distortions caused by the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

In the vast majority of 2-substituted 1,3-dioxanes, the chair conformation with the substituent in the equatorial position is overwhelmingly favored. This preference minimizes steric interactions between the substituent and the syn-axial hydrogen atoms at the C4 and C6 positions. The ¹H NMR spectrum of 2-phenyl-1,3-dioxane (B8809928) derivatives typically shows a sharp singlet for the anomeric proton (H2), indicative of a strong conformational preference. The position of this signal and the coupling patterns of the ring protons (H4, H5, H6) allow for an unambiguous assignment of the chair conformation.

The fluorine atom on the phenyl ring in this compound primarily exerts an electronic effect, subtly influencing the chemical shifts of the dioxane ring protons compared to the non-fluorinated parent compound, but it does not alter the fundamental conformational preference for the equatorial fluorophenyl group. The analysis of vicinal coupling constants (³J) can be used to determine the Gibbs conformational energies (ΔG°) of substituents.

Table 1: Representative ¹H NMR Data for Protons in a 2-Aryl-1,3-Dioxane System (Chair Conformation) Note: This table presents typical data for analogous 2-phenyl-1,3-dioxane systems to illustrate the principles of conformational analysis, as specific high-resolution spectral data for the 4-fluoro derivative is not available in the cited literature.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) | Conformational Implication |

| H-2 (anomeric) | ~5.5 | s | - | Singlet indicates a locked conformation; chemical shift suggests equatorial aryl group. |

| H-4ax, H-6ax | ~4.0 | td | ³J(ax,ax) ≈ 12, ³J(ax,eq) ≈ 2.5 | Large axial-axial coupling confirms chair geometry. |

| H-4eq, H-6eq | ~4.3 | ddd | ²J(eq,ax) ≈ -11.5, ³J(eq,eq) ≈ 5 | Smaller equatorial-equatorial coupling is characteristic of the chair form. |

| H-5ax | ~1.5 | dddd | - | Shielded position, upfield chemical shift. |

| H-5eq | ~1.9 | dddd | - | Deshielded relative to H-5ax. |

X-ray Crystallography for Solid-State Stereostructure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state. While a specific crystal structure for this compound is not publicly documented, extensive studies on closely related derivatives establish a consistent structural motif.

Research on compounds such as 5-acetyl-5-methyl-2-phenyl-1,3-dioxane and 5-acetyl-2-(2-chlorophenyl)-1,3-dioxane has confirmed their solid-state structures. journals.co.za In these instances, the 1,3-dioxane ring invariably adopts a chair conformation. journals.co.za Crucially, the bulky aryl substituent at the C2 position is found in the sterically favored equatorial orientation. journals.co.za This arrangement minimizes non-bonded interactions and represents the molecule's lowest energy solid-state packing conformation.

Given the strong energetic preference for the equatorial position, it is virtually certain that this compound would adopt the same conformation in its crystalline form. The fluorophenyl group, like the phenyl or chlorophenyl groups, would reside equatorially on a dioxane ring locked in a chair geometry.

Table 2: Crystallographic Findings for Analogous 2-Aryl-1,3-Dioxane Derivatives

| Compound | Dioxane Ring Conformation | C2-Aryl Group Orientation | Key Finding | Reference |

| 5-acetyl-5-methyl-2-phenyl-1,3-dioxane | Chair | Equatorial | Confirms the energetic preference for the chair form with an equatorial phenyl substituent. | journals.co.za |

| 5-acetyl-2-(2-chlorophenyl)-1,3-dioxane | Chair | Equatorial | The presence of an ortho-substituent on the phenyl ring does not alter the fundamental chair conformation or the equatorial preference. | journals.co.za |

Computational Chemistry Approaches to Conformational Landscapes

Computational methods provide powerful insights into the energies of different conformers and the barriers to their interconversion, complementing experimental data.

Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Energy Minima and Barriers

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) of flexible molecules like this compound. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of various possible conformations.

Studies on substituted 1,3-dioxanes consistently identify the chair conformer as the global energy minimum. researchgate.net The calculations also explore higher-energy local minima, such as twist-boat conformers, and the transition states that connect them. For 2-aryl-1,3-dioxanes, the energy difference between the chair conformer with an equatorial aryl group and the one with an axial aryl group is significant, strongly favoring the equatorial arrangement. The energy barrier for the chair-to-chair ring inversion process can also be calculated, which typically proceeds through intermediate twist conformers. researchgate.net

For this compound, calculations would confirm that the chair conformation with the 4-fluorophenyl group in the equatorial position is the most stable structure by a significant margin. The calculated energy difference (conformational free energy, ΔG) between the equatorial and axial conformers would be consistent with experimental observations from NMR.

Table 3: Representative Calculated Energy Parameters for Phenyl-Substituted 1,3-Dioxane Inversion (kcal/mol) Note: Data is for analogous 5-phenyl-1,3-dioxane to illustrate the typical energy landscape calculated by quantum chemical methods.

| Conformer / Transition State | Method | Relative Energy (ΔE) | Key Insight | Reference |

| Equatorial Chair (C_eq) | RHF/6-31G(d) | 0.00 | Global minimum energy conformer. | researchgate.net |

| Axial Chair (C_ax) | RHF/6-31G(d) | 1.40 | Significantly higher in energy than C_eq. | researchgate.net |

| 2,5-Twist | RHF/6-31G(d) | 6.00 | Intermediate in the chair-to-chair inversion pathway. | researchgate.net |

| 1,4-Twist | RHF/6-31G(d) | 8.35 | Higher energy twist conformer. | researchgate.net |

| Transition State (TS) | RHF/6-31G(d) | ~10.5 | Energy barrier for ring inversion. | researchgate.net |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum calculations explore static energy points, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, allowing for the exploration of conformational dynamics in a simulated solvent environment.

An MD simulation of this compound would illustrate the molecule's vibrational and rotational motions and its conformational flexibility. The simulation would show the molecule predominantly residing in the low-energy equatorial-chair conformation. Over a sufficiently long timescale, rare events such as the chair-to-chair ring flip could be observed, providing information on the rate of this process. This would allow for a direct, dynamic visualization of the conformational equilibrium that is measured statically by NMR. Furthermore, MD can probe the orientation of the fluorophenyl ring relative to the dioxane ring and how that orientation fluctuates over time due to thermal energy.

Reaction Mechanisms and Reactivity of 2 4 Fluorophenyl 1,3 Dioxane

General Reactivity Patterns of 1,3-Dioxane (B1201747) Ring Systems

The 1,3-dioxane ring is a cyclic acetal (B89532), a structural motif that dictates its fundamental reactivity. Like cyclohexane (B81311), 1,3-dioxane rings preferentially adopt a chair conformation to minimize torsional and steric strain. thieme-connect.de Due to the shorter C-O bonds compared to C-C bonds, substituents at the C2 position experience significant 1,3-diaxial interactions with the axial hydrogens at C4 and C6. Consequently, bulky substituents at the C2 position, such as an aryl group, have a strong thermodynamic preference for the equatorial orientation. thieme-connect.deresearchgate.net

The defining chemical characteristic of 1,3-dioxanes is their stability under neutral, basic, reductive, or oxidative conditions, which makes them excellent protecting groups for carbonyl compounds (aldehydes and ketones) or 1,3-diols. thieme-connect.deorganic-chemistry.org However, they are labile towards Brønsted or Lewis acids. thieme-connect.de Acid-catalyzed hydrolysis or cleavage is a hallmark reaction of acetals. The mechanism typically involves protonation of one of the ring oxygen atoms, followed by cleavage of a C-O bond to form a resonance-stabilized, planar oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophile (such as water in hydrolysis) to yield the final products. cdnsciencepub.com The rate of this process is highly dependent on the stability of the oxocarbenium ion intermediate. cdnsciencepub.com

Compared to their five-membered ring counterparts, 1,3-dioxolanes, 1,3-dioxanes generally exhibit slower reaction rates in reductive cleavage reactions, a difference attributed to the relative ease of forming the intermediate oxocarbenium ion. cdnsciencepub.com

Influence of the 4-Fluorophenyl Moiety on Reaction Pathways

The presence of a 4-fluorophenyl group at the C2 position introduces specific electronic and steric factors that modulate the general reactivity of the 1,3-dioxane ring, influencing reaction rates and selectivity.

The 4-fluorophenyl substituent exerts a significant influence on the rate-determining step of many reactions involving the dioxane ring, particularly those that proceed through an oxocarbenium ion.

Electronic Effects: The fluorine atom is highly electronegative, making the 4-fluorophenyl group electron-withdrawing via the inductive effect. This effect de-stabilizes the formation of an adjacent positive charge. In acid-catalyzed reactions, the formation of the C2-centered oxocarbenium ion is the key step. The electron-withdrawing nature of the 4-fluorophenyl group retards this step by increasing the activation energy required for the ion's formation, leading to a slower reaction rate compared to analogues with electron-donating substituents. cdnsciencepub.com Studies on related systems have shown that electrostatic interactions from remote aryl substituents play a crucial role in determining molecular properties and conformational preferences. epa.gov

Steric Effects: The 4-fluorophenyl group is sterically demanding. As noted, such bulky groups at the C2 position overwhelmingly favor the equatorial position in the chair conformation to avoid unfavorable steric clashes with axial atoms on the ring. researchgate.net This conformational locking can influence the approach of reagents and affect the stereochemical outcome of reactions.

Table 1: Summary of Electronic and Steric Effects

| Effect | Origin | Impact on Reactivity |

| Electronic | High electronegativity of the fluorine atom and the inductive effect of the phenyl ring. | Destabilizes the oxocarbenium ion intermediate, slowing the rate of acid-catalyzed cleavage reactions. cdnsciencepub.com |

| Steric | The spatial bulk of the aryl group. | Enforces a strong preference for the equatorial position, influencing the molecule's ground-state conformation and the accessibility of reaction sites. researchgate.net |

Regioselectivity refers to the preferential reaction at one site over another. In the context of 2-(4-fluorophenyl)-1,3-dioxane, this is most relevant in ring-opening reactions where either the O1-C2 or the O3-C2 bond can be cleaved. The outcome is often dictated by the reaction mechanism and the reagents employed. researchgate.net

In Lewis acid-mediated reductive ring openings (e.g., using reagents like LiAlH₄–AlCl₃), the regioselectivity is controlled by a combination of factors, including which oxygen atom coordinates to the Lewis acid and the subsequent stability of the resulting cationic intermediates. cdnsciencepub.com The electronic properties of the 4-fluorophenyl group are critical in this regard. The reaction pathway that proceeds through the most stable intermediate is generally favored. For instance, cleavage might be directed by the ability of the substituent to stabilize (or destabilize) a partial positive charge that develops during the transition state of C-O bond scission. researchgate.net The choice of reducing agent and reaction conditions can be tuned to favor the cleavage of a specific C–O bond, leading to the formation of one regioisomeric product over another. researchgate.net

Mechanistic Investigations Using Experimental and Computational Methods

Elucidating the precise mechanisms of reactions involving this compound requires sophisticated analytical techniques, including kinetic isotope effect studies and computational modeling.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org

Primary KIEs are observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. libretexts.org

For a reaction like the acid-catalyzed hydrolysis of this compound, a secondary KIE can provide significant insight. If the hydrogen atom at the C2 position is replaced with deuterium (B1214612) (D), a change in the reaction rate would be expected. The C2 carbon atom undergoes a change in hybridization from sp³ in the starting dioxane to sp² in the planar oxocarbenium ion intermediate. princeton.edu This change in geometry and bonding environment leads to a measurable secondary KIE (kH/kD typically > 1), providing strong evidence that C-O bond cleavage and oxocarbenium ion formation are part of the rate-determining step. wikipedia.orgnih.gov

Table 2: Hypothetical KIE Values for Hydrolysis of this compound

| Isotopic Substitution | Type of KIE | Expected kH/kD Value | Mechanistic Implication |

| C2-H vs. C2-D | Secondary | > 1 (e.g., 1.1 - 1.2) | Indicates a change in hybridization from sp³ to sp² at C2 in the transition state, supporting the formation of an oxocarbenium ion. wikipedia.org |

| O¹⁶ vs. O¹⁸ (in ring) | Primary | > 1 | Would suggest that C-O bond cleavage is part of the rate-determining step. |

Computational chemistry provides a powerful avenue for studying the transient species involved in a reaction mechanism, such as transition states and high-energy intermediates, which are often too fleeting to be observed experimentally. mit.edu Using methods based on quantum mechanics, particularly Density Functional Theory (DFT), researchers can model the entire reaction pathway. researchgate.net

These computational models can calculate the potential energy of the system as the reactants are converted into products, generating a reaction energy profile. This profile reveals the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. escholarship.org By calculating the activation energy (the energy barrier of the highest transition state), relative reaction rates can be predicted. Furthermore, these methods provide detailed three-dimensional structures of the transition states, offering a "snapshot" of the bond-breaking and bond-forming processes. mit.eduescholarship.org For this compound, computational studies can be used to:

Confirm the greater stability of the equatorial conformer. researchgate.net

Calculate the energy of the oxocarbenium ion intermediate and assess how it is affected by the 4-fluorophenyl substituent.

Model the transition states for ring-opening and predict the activation barriers for different regioisomeric pathways, thereby explaining observed selectivity. escholarship.org

Recent advances using machine learning can now predict these transition state structures much more rapidly than traditional methods, accelerating the process of mechanistic discovery. mit.edu

Selective Chemical Transformations of this compound

The reactivity of this compound is primarily characterized by the stability of the 1,3-dioxane ring and the susceptibility of the 4-fluorophenyl group to electrophilic aromatic substitution. The dioxane moiety typically functions as a protecting group for the carbonyl functionality of 4-fluorobenzaldehyde (B137897), being stable under a variety of conditions but labile towards acids.

The 1,3-dioxane ring is a cyclic acetal, a structure known for its general stability under basic, reductive, and oxidative conditions. thieme-connect.de This inherent stability makes this compound, and 1,3-dioxanes in general, effective as protecting groups for aldehydes and ketones during multi-step organic syntheses. thieme-connect.dewikipedia.org

Oxidation: The dioxane ring is resistant to many common oxidizing agents. However, very strong oxidants or specific reagents can lead to cleavage. For instance, some acetals can be oxidized to form esters or hydroxy alkyl esters. organic-chemistry.org

Reduction: The 1,3-dioxane ring is stable to standard reducing agents like lithium aluminum hydride (LiAlH₄). cdnsciencepub.com However, in the presence of a Lewis acid such as aluminum chloride (AlCl₃), reductive cleavage of the acetal can occur to yield a hydroxy ether. cdnsciencepub.comcdnsciencepub.com Studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that 1,3-dioxanes are generally reduced at a slower rate. cdnsciencepub.com This difference in reactivity is attributed to the relative ease of forming the intermediate oxocarbonium ion, which is the rate-determining step. cdnsciencepub.com

Table 1: Stability of the 1,3-Dioxane Ring to Common Reagents

| Reaction Type | Reagent Class | Typical Reagents | Reactivity of 1,3-Dioxane Ring | Reference |

|---|---|---|---|---|

| Oxidation | Mild Oxidants | PCC, PDC, Jones Reagent | Generally Stable | organic-chemistry.org |

| Oxidation | Strong/Specific Oxidants | m-CPBA, O₂/NHPI/Co(OAc)₂ | Can be cleaved to form esters | organic-chemistry.org |

| Reduction | Hydride Reagents | NaBH₄, LiAlH₄ | Stable | cdnsciencepub.com |

| Reduction | Hydride + Lewis Acid | LiAlH₄/AlCl₃ | Reductive cleavage to hydroxy ether | cdnsciencepub.comcdnsciencepub.com |

| Hydrolysis | Acid Catalysis | Aqueous H⁺ (e.g., HCl, H₂SO₄) | Labile; cleaves to aldehyde and diol | thieme-connect.desemanticscholar.org |

| Basicity | Bases | NaOH, n-BuLi | Generally Stable | thieme-connect.de |

Substitution reactions on this compound primarily occur on the aromatic ring via electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.comyoutube.com The reactivity and orientation of the incoming electrophile are governed by the existing substituents: the fluorine atom and the 2-(1,3-dioxanyl) group.

The fluorine atom is an ortho-, para-directing group, although it deactivates the ring towards electrophilic attack due to its high electronegativity. wikipedia.org The 2-(1,3-dioxanyl) group, being an acetal, is generally considered to be an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, the powerful directing effect of the fluorine atom typically dictates the position of substitution, favoring the positions ortho to the fluorine atom (C3 and C5) and para to the dioxane substituent.

Halogenation: Aromatic halogenation involves the reaction of the aromatic ring with a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). wikipedia.orgmt.com For this compound, bromination or chlorination is expected to yield the 3-halo-substituted product as the major isomer.

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Similar to halogenation, the nitration of this compound is predicted to occur at the position ortho to the fluorine atom, yielding 2-(4-fluoro-3-nitrophenyl)-1,3-dioxane.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-(3-Bromo-4-fluorophenyl)-1,3-dioxane |

| Chlorination | Cl₂ / AlCl₃ | 2-(3-Chloro-4-fluorophenyl)-1,3-dioxane |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Fluoro-3-nitrophenyl)-1,3-dioxane |

The 1,3-dioxane ring of this compound is generally unreactive in condensation and cyclization reactions. Its primary role in this context is that of a latent carbonyl group. The most significant reaction pathway that enables subsequent condensation or cyclization is the acid-catalyzed hydrolysis of the acetal. thieme-connect.de

Hydrolysis and Subsequent Condensation: Under aqueous acidic conditions, the 1,3-dioxane ring is cleaved to regenerate the parent carbonyl compound, 4-fluorobenzaldehyde, and 1,3-propanediol (B51772). semanticscholar.orglookchem.com This deprotection step is crucial, as the liberated 4-fluorobenzaldehyde can then readily participate in a wide array of condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, to form new carbon-carbon bonds.

Cyclization: While the parent compound does not readily undergo cyclization, it can be a precursor for such reactions. Following a substitution reaction on the aromatic ring (as described in 4.4.2), a functional group could be introduced that is capable of participating in an intramolecular reaction. For example, the introduction of a nucleophilic group at the C3 position could, under appropriate conditions, lead to a cyclization event, potentially involving the dioxane ring or the deprotected aldehyde. The cationic ring-opening polymerization of dioxanes and dioxolanes is a known process, highlighting the ring's ability to participate in cyclization/ring-opening equilibria under certain catalytic conditions. rsc.orgresearchgate.net

Table 3: Hydrolysis Followed by a Representative Condensation Reaction

| Step | Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | Acetal Hydrolysis (Deprotection) | This compound, H₂O | Acid catalyst (e.g., H₂SO₄) | 4-Fluorobenzaldehyde + 1,3-Propanediol | thieme-connect.desemanticscholar.org |

| 2 | Knoevenagel Condensation | 4-Fluorobenzaldehyde, Malonic Acid | Piperidine, Pyridine (catalyst) | (E)-3-(4-Fluorophenyl)acrylic acid | N/A |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzaldehyde |

| 1,3-Propanediol |

| Lithium aluminum hydride |

| Aluminum chloride |

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxane |

| 2-(3-Chloro-4-fluorophenyl)-1,3-dioxane |

| 2-(4-Fluoro-3-nitrophenyl)-1,3-dioxane |

| Malonic Acid |

| (E)-3-(4-Fluorophenyl)acrylic acid |

| Piperidine |

Advanced Applications of 1,3 Dioxane Derivatives in Chemical Sciences

1,3-Dioxanes as Synthetic Building Blocks in Complex Organic Molecule Synthesis

The 1,3-dioxane (B1201747) moiety is a cornerstone in synthetic organic chemistry, primarily utilized as a protecting group for carbonyl compounds and 1,3-diols due to its stability under a wide range of reaction conditions, including basic, reductive, and oxidative environments. thieme-connect.de This stability allows for chemical modifications on other parts of a complex molecule without affecting the protected functional groups. The 2-aryl-1,3-dioxane framework, formed by the acid-catalyzed acetalization of an aromatic aldehyde with propane-1,3-diol or its derivatives, is a common motif in multistep syntheses. nih.gov

Beyond its protective role, the 2-phenyl-1,3-dioxane (B8809928) skeleton serves as a valuable synthetic intermediate and a precursor to other functional molecules. For instance, derivatives like 2-phenyl-1,3-dioxan-5-ol (B158224) can act as starting materials for producing monomers essential for polymerization reactions. Specifically, 2-phenyl-1,3-dioxan-5-ol is a precursor in the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a glycerol (B35011) carbonate monomer, which can then undergo ring-opening polymerization to form poly(carbonate ester)s. Furthermore, the oxidation of 2-phenyl-1,3-dioxan-5-ol yields 2-phenyl-1,3-dioxan-5-one, a useful intermediate that can be deprotected to produce dihydroxyacetone, a compound with applications in the cosmetics industry. google.com

The strategic use of substituted 2-phenyl-1,3-dioxanes allows chemists to construct complex molecular frameworks with precise stereochemical control, making them indispensable building blocks in the synthesis of natural products and pharmacologically active compounds. mdpi.com

Role of 1,3-Dioxane Frameworks in Materials Science Research

The rigid structure of the 1,3-dioxane ring makes it an excellent component in the design of liquid crystalline materials. When incorporated into the core of a molecule, the 1,3-dioxane unit helps to establish the rod-like shape (calamitic) necessary for the formation of liquid crystal phases, such as nematic and smectic phases. rsc.orgrsc.org The specific geometry and polarity of the molecule, which are critical for its liquid crystalline properties, can be finely tuned by substitutions on the dioxane ring and any appended aromatic systems.

Research into fluorinated liquid crystals has demonstrated the significant role of the 2-phenyl-1,3-dioxane scaffold. The introduction of fluorine atoms onto the phenyl ring, as in derivatives of 2-(4-Fluorophenyl)-1,3-dioxane, profoundly influences the material's dielectric anisotropy (Δε) and birefringence (Δn). rsc.org These properties are crucial for applications in liquid crystal displays (LCDs). For example, studies on compounds with a 2-(difluorophenyl)-1,3-dioxane core have shown that these materials can exhibit a wide temperature range for nematic phases with negative dielectric anisotropy, a key requirement for modern display technologies like vertical alignment (VA) mode LCDs. rsc.orgbeilstein-journals.org

Table 1: Properties of Selected Liquid Crystals Containing a Phenyl-1,3-Dioxane Core Data synthesized from related research on fluorinated phenyl-1,3-dioxane systems.

| Compound Class | Mesophase Type | Dielectric Anisotropy (Δε) | Key Structural Feature |

|---|---|---|---|

| 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes | Nematic, Smectic A | Negative | Difluorophenyl group enhances negative Δε |

| 2-(Phenyl)-5-(alkyl)-1,3-dioxane Derivatives | Nematic, Smectic | Variable | Core structural unit providing rigidity |

A review of the scientific literature indicates that while the related compound 1,4-dioxane (B91453) is frequently used as a solvent in the synthesis of both Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), there is a lack of specific research demonstrating the integration of the this compound molecule itself as a structural linker or building block within these porous materials. acs.orgacs.org The design of MOFs and COFs typically relies on multitopic linkers (e.g., dicarboxylates, diamines) that can form extended, porous networks, and the monofunctional nature of this compound in its simplest form may limit its direct application as a primary framework linker. nih.govrsc.org

Supramolecular Chemistry and Host-Guest Systems Involving 1,3-Dioxane

There is currently limited available research in the scientific literature detailing the specific use of this compound in the formation of host-guest inclusion compounds. The field of supramolecular chemistry often utilizes macrocyclic hosts like cyclodextrins or calixarenes to encapsulate guest molecules, but specific studies involving the this compound moiety as either a host or a guest are not prominently documented. nih.gov

No specific applications or research studies were found that utilize this compound for selective separation strategies based on supramolecular interactions. Such strategies typically depend on highly specific molecular recognition events between a host molecule and a target guest, and the development of systems based on the this compound scaffold for this purpose has not been reported in the reviewed literature.

Catalytic Applications of Dioxane-Containing Architectures

While direct catalytic activity of the specific compound this compound is not extensively documented in scientific literature, the broader class of dioxane-containing architectures plays several crucial roles in the field of catalysis. The rigid, heterocyclic 1,3-dioxane ring is a valuable structural motif utilized in the design of complex molecules for asymmetric synthesis, as a protecting group to enable selective catalytic transformations, and even as a solvent medium that can influence reaction kinetics.

The most prominent catalytic application of dioxane-containing structures is in the field of asymmetric catalysis, where they serve as backbones for chiral ligands. Chiral ligands are essential for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The defined stereochemistry and conformational rigidity of the dioxane ring can create a precise chiral environment around a metal catalyst, thereby directing a reaction to produce one enantiomer preferentially over the other.

A notable example involves C₂-symmetric ligands with a 1,4-dioxane backbone derived from tartaric acid. acs.org These chiral bisphosphine ligands have been synthesized and successfully employed in rhodium-catalyzed asymmetric hydrogenation reactions. acs.org The dioxane framework in these ligands is critical as it helps to stabilize the conformation of the metal-ligand chelate, which is essential for achieving high levels of stereoselectivity. acs.org Rhodium(I) complexes incorporating these dioxane-based ligands have proven to be highly efficient catalysts for the asymmetric hydrogenation of β-substituted enamides, yielding chiral amines and β-amino alcohols with excellent enantioselectivity. acs.org

| Catalyst System | Reaction Type | Substrate Class | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium(I) complex with chiral 1,4-dioxane backbone ligand | Asymmetric Hydrogenation | β-substituted enamides | 94% to >99% | acs.org |

| Rhodium(I) complex with chiral 1,4-dioxane backbone ligand | Asymmetric Hydrogenation | MOM-protected β-hydroxyl enamides | 94% to >99% | acs.org |

Beyond their use in ligands, 1,3-dioxanes are fundamentally important in catalysis through their application as protecting groups. thieme-connect.dewikipedia.org The formation of a 1,3-dioxane from a carbonyl compound (an aldehyde or ketone) renders the carbonyl group inert to a wide range of reaction conditions, including those involving many catalytic processes like reduction, oxidation, or organometallic additions. thieme-connect.de This protection strategy allows for selective catalytic reactions to be performed on other functional groups within a complex molecule. After the desired transformation, the 1,3-dioxane group can be readily removed by acid-catalyzed hydrolysis, restoring the original carbonyl group. masterorganicchemistry.com

Furthermore, the isomer 1,4-dioxane, when used as a solvent or co-solvent, can exhibit a direct catalytic effect on certain reactions. Research on the oxidation of iodide by dicyanobis(bipyridine)iron(III) has shown that the reaction kinetics are significantly influenced by the presence of 1,4-dioxane in a water-based medium. mdpi.com While the reaction shows resistance in pure water, the addition of 1,4-dioxane acts as a catalyst. mdpi.com The highest catalytic efficiency was observed in a specific mixture, demonstrating that the dioxane molecule itself can participate in or mediate the reaction pathway. mdpi.com

| Reaction Medium | Effect on Reaction Rate | Reference |

|---|---|---|

| Pure Water | Baseline (Uncatalyzed) | mdpi.com |

| 10% (v/v) 1,4-Dioxane-Water | Catalysis Observed | mdpi.com |

| 20% (v/v) 1,4-Dioxane-Water | Highest Catalytic Efficiency | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

While the synthesis of 2-aryl-1,3-dioxanes is well-established, future research will likely focus on developing more sophisticated and efficient stereoselective methods. The control of stereochemistry is paramount, as the spatial arrangement of the fluorophenyl group (axial vs. equatorial) significantly influences the molecule's physical, chemical, and biological properties.

Emerging strategies are expected to move beyond classical acid-catalyzed acetalization. Key areas of development include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes, could enable the enantioselective synthesis of substituted 2-(4-fluorophenyl)-1,3-dioxane derivatives. This is particularly relevant when using prochiral 1,3-diols.

Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, are showing remarkable success in stereoselective synthesis, including the formation of fluorinated compounds. nih.gov A future avenue involves designing biocatalytic routes to produce specific stereoisomers of this compound with high enantiomeric excess, a feat not easily achievable with traditional chemocatalysis. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters like temperature, pressure, and reaction time. Developing flow-based syntheses could lead to higher yields, improved purity, and safer production of dioxane derivatives.

| Methodology | Potential Advantages | Research Focus | Key Challenge |

|---|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, access to specific chiral isomers. | Development of novel chiral Lewis/Brønsted acids. | Catalyst design and cost. |

| Biocatalysis | Exceptional stereocontrol (up to 99% e.e.), environmentally benign conditions. nih.gov | Enzyme engineering and screening for dioxane formation. | Substrate scope and enzyme stability. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization of reaction conditions. | Initial setup cost and optimization complexity. |

Advanced Spectroscopic and Computational Characterization Techniques

A deeper understanding of the conformational dynamics and electronic structure of this compound is crucial for predicting its behavior and designing applications. While standard techniques like ¹H and ¹³C NMR are routine, future research will employ more advanced methods.

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive evidence for the spatial orientation (axial or equatorial) of the 4-fluorophenyl group. Furthermore, ¹⁹F NMR is a highly sensitive probe of the local electronic environment, and future studies could use it to investigate intermolecular interactions. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating molecular properties. researchgate.netmdpi.com Future computational studies on this compound will likely focus on calculating the energy differences between conformers, predicting vibrational spectra (IR and Raman), and mapping the molecular electrostatic potential (MEP) to identify reactive sites. researchgate.netdntb.gov.ua Such studies can elucidate the subtle interplay of stereoelectronic effects, such as hyperconjugation, which govern the compound's stability and reactivity. researchgate.net

| Technique | Parameter of Interest | Anticipated Information |

|---|---|---|

| ¹H-¹H NOESY NMR | Cross-peak intensities | Confirmation of axial/equatorial preference of the fluorophenyl group. |

| ¹⁹F NMR | Chemical Shift (δ) | Probing electronic effects and intermolecular interactions involving the fluorine atom. |

| DFT Calculations | Conformational Energy (ΔG) | Quantification of the stability difference between chair and twist-boat conformers. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density mapping | Identification of electrophilic and nucleophilic sites for predicting reactivity. mdpi.com |

Exploration of New Material and Supramolecular Applications

The rigid structure of the dioxane ring combined with the electronic properties of the fluorophenyl group makes this compound an attractive building block for new materials.

Polymer Science: The dioxane moiety can be incorporated into polymer backbones. For instance, the ring-opening polymerization of 1,3-dioxolane (B20135) (a related five-membered ring) is used to create solid polymer electrolytes for batteries. rsc.org Similar strategies could be explored for this compound to synthesize fluorinated polymers with tailored thermal stability, dielectric properties, and chemical resistance.

Liquid Crystals: The rod-like shape and polarizability of aromatic compounds are key features for designing liquid crystalline materials. The 4-fluorophenyl group can induce specific intermolecular interactions, and incorporating this moiety into larger molecular architectures could lead to the development of novel liquid crystals with unique phase behaviors.

Interdisciplinary Research with Dioxane Derivatives

The structural motifs present in this compound suggest potential for broad interdisciplinary applications, particularly in medicinal chemistry and agrochemistry.

Medicinal Chemistry: The 1,3-dioxane (B1201747) ring is a known pharmacophore found in various biologically active compounds. nih.govresearchgate.net Research has shown that some 2,2-diphenyl-1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy. nih.gov Future research could investigate whether this compound and its analogs exhibit similar activity, potentially by interacting with efflux pumps like P-glycoprotein. nih.gov The fluorophenyl group is also a common feature in modern pharmaceuticals, known to enhance metabolic stability and binding affinity.

Agrochemistry: The isoxazole (B147169) skeleton, another important heterocycle, is found in numerous agrochemicals. The synthesis of fluorinated isoxazoles often involves intermediates containing acetal (B89532) groups like 1,3-dioxane. This highlights a potential synthetic utility for this compound as a precursor or building block in the development of new, more effective fluorinated pesticides or herbicides.

Chemical Biology: Dioxane-fused coumarins have been synthesized and evaluated as multifunctional therapeutic candidates, showing antioxidant and antidiabetic potential. researchgate.net This suggests that fusing the this compound core with other biologically active scaffolds could generate novel hybrid molecules for probing biological systems or for development as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Fluorophenyl)-1,3-dioxane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of 4-fluorophenyl-substituted precursors with diols (e.g., 1,3-propanediol) under acid catalysis. For example, in analogous dioxane systems (e.g., 2-(4-Methoxyphenyl)-1,3-dioxane), trifluoroacetic acid or p-toluenesulfonic acid is used to facilitate acetal/ketal formation (Fig. 22, ). Key variables include:

- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions like hydrolysis.

- Solvent: Anhydrous toluene or dichloromethane minimizes water interference.

- Molar Ratios: A 1:1.2 molar ratio of aldehyde/ketone to diol optimizes yield (up to 70–85% in related systems) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C-NMR: The fluorophenyl group exhibits distinct splitting patterns. For example, the aromatic protons show coupling constants (JH-F ≈ 8–9 Hz) in CDCl3. The dioxane ring protons resonate at δ 3.8–4.5 ppm (axial/equatorial splitting) .

- GC/MS: Molecular ion peaks (e.g., m/z 194 for C10H11FO2) and fragmentation patterns (loss of CO or CH2O) confirm structural integrity (Fig. 21, ).

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of dioxane products from unreacted diol or fluorophenyl precursors .

- Recrystallization: Ethanol/water mixtures (70:30) yield crystalline solids with >95% purity in systems like 2-(2-Naphthyl)-1,3-dioxane .

Advanced Research Questions

Q. How does the substituent position on the fluorophenyl group influence the dioxane ring’s conformational stability?

Methodological Answer: X-ray crystallography and DFT calculations reveal that para-substitution (4-fluorophenyl) minimizes steric hindrance, favoring a chair conformation with axial fluorine (Fig. 1, ). In contrast, ortho-substitution introduces torsional strain, destabilizing the ring (ΔG ≈ +2.1 kcal/mol in B3LYP/6-31G** models) . Key

| Substituent Position | Ring Conformation | ΔG (kcal/mol) |

|---|---|---|

| Para (4-F) | Chair (axial F) | 0.0 (reference) |

| Ortho (2-F) | Twist-boat | +2.1 |

Q. What crystallographic refinement protocols are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer: The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement:

- Data Collection: Collect high-resolution (<1.0 Å) X-ray data to resolve fluorine electron density (Fig. 20, ).

- Hydrogen Placement: Use riding models with Uiso(H) = 1.2Ueq(C) for non-polar H atoms .

- Twinned Data: Apply the HKLF5 format for merged Friedel pairs (93% completeness threshold) to handle partial racemic twinning .

Q. How can reaction mechanisms involving this compound be probed using kinetic isotope effects (KIEs) or computational modeling?

Methodological Answer:

- KIEs: Compare rates of deuterated vs. protiated dioxane in acid-catalyzed hydrolysis. A primary KIE (kH/kD > 2) indicates rate-determining protonation of the acetal oxygen .

- DFT Modeling: Optimize transition states at the B3LYP/6-31G** level to identify intermediates (e.g., oxocarbenium ions) in ring-opening reactions .

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies of fluorophenyl-dioxane analogs?

Methodological Answer:

- Control Experiments: Verify biological activity (e.g., antimicrobial assays) against isosteric analogs (e.g., 4-chlorophenyl or unsubstituted dioxanes) to isolate electronic vs. steric effects .

- Multivariate Analysis: Use principal component analysis (PCA) to deconvolute substituent effects on logP, dipole moments, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.